molecular formula C9H8N4O4 B143257 Acrolein 2,4-dinitrophenylhydrazone CAS No. 888-54-0

Acrolein 2,4-dinitrophenylhydrazone

Cat. No.: B143257
CAS No.: 888-54-0
M. Wt: 236.18 g/mol
InChI Key: JJPZHGIYUVFTGG-YHYXMXQVSA-N
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Description

Acrolein 2,4-dinitrophenylhydrazone: is a derivative of acrolein, formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones. It is characterized by its molecular formula C9H8N4O4 and a molecular weight of 236.18 g/mol .

Mechanism of Action

Target of Action

Acrolein 2,4-dinitrophenylhydrazone primarily targets the proteins and other macromolecules of cells lining the respiratory tract . The high reactivity of acrolein towards the thiol and amino groups of amino acids may cause damage to cell proteins .

Mode of Action

The compound interacts with its targets through its chemical reactivity. It binds to the thiol and amino groups of amino acids, leading to protein damage . This interaction can induce oxidative stress in cells, contributing to the disruption of cell membranes and damage to DNA and mitochondria .

Biochemical Pathways

The affected pathways primarily involve oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to the induction of oxidative stress . This can further trigger chronic inflammation, contributing to a cycle of necrosis-induced inflammation leading to more necrosis and oxidative damage .

Result of Action

The action of this compound results in changes in the cell membrane and cytosol proteins . It stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity . Moreover, it significantly reduces the non-enzymatic antioxidant potential of the cytosol compared to the control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high concentrations of acrolein are found in polluted air and cigarette smoke, which can enhance the compound’s effects . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially affect the compound’s stability and reactivity.

Biochemical Analysis

Biochemical Properties

Acrolein 2,4-dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with enzymes, proteins, and other biomolecules that contain carbonyl groups. The compound forms a stable hydrazone derivative with these carbonyl groups, which can then be detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . This interaction is crucial for studying oxidative stress and lipid peroxidation, as carbonyl compounds are often markers of these processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can alter cell membrane fluidity and increase the osmotic sensitivity of erythrocytes . The compound also influences cell signaling pathways and gene expression by interacting with proteins and enzymes involved in these processes. For example, exposure to this compound can lead to changes in the levels of thiol, amino, and carbonyl groups in cell membrane and cytosol proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonyl groups in biomolecules. The compound forms a stable hydrazone derivative with these groups, which can inhibit or activate enzymes depending on the specific interaction . This binding can lead to changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its hydrazone derivatives can undergo isomerization in the presence of acids . This can affect the accuracy of analytical measurements, as the equilibrium between different isomers may shift over time. Long-term exposure to this compound can also lead to cumulative changes in cellular function, such as increased oxidative stress and protein damage .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause oxidative damage to proteins and lipids, leading to cell death and tissue damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as aldehyde dehydrogenase and glutathione S-transferase, which are involved in the detoxification of reactive aldehydes . The compound can also affect metabolic flux and metabolite levels by modifying the activity of these enzymes and altering the balance of reactive oxygen species in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific proteins may target this compound to certain cellular compartments, where it can exert its effects on local biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrolein 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between acrolein and 2,4-dinitrophenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the hydrazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of solid-phase extraction techniques to purify the compound. This method ensures the removal of unreacted 2,4-dinitrophenylhydrazine, thereby yielding a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Acrolein 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions, where it reacts with aldehydes and ketones to form hydrazone derivatives. This reaction is facilitated by the presence of an acid catalyst .

Common Reagents and Conditions:

Major Products: The major product of the reaction between acrolein and 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other carbonyl compounds to form various hydrazone derivatives .

Scientific Research Applications

Analytical Applications

1. Detection of Carbonyl Compounds

Acrolein 2,4-dinitrophenylhydrazone is widely used to detect carbonyl compounds in air and various matrices. The formation of hydrazones from carbonyls allows for their quantification using techniques such as High-Performance Liquid Chromatography (HPLC).

Application Methodology Reference
Indoor Air QualityDNPH-coated cartridges for carbonyl collection
Environmental MonitoringTD-GC/MS for acrolein detection in ambient air
Food SafetyAnalysis of aldehydes in food products

Case Study: Indoor Air Pollution
A study analyzed indoor air quality by measuring carbonyl compounds using DNPH-coated cartridges. Acrolein was found to constitute a significant proportion of indoor aldehyde concentrations, emphasizing the importance of monitoring this compound for health assessments .

Biochemical Research

2. Biological Impact Studies

Research has shown that exposure to acrolein can lead to significant biochemical changes in cells. Acrolein reacts with proteins and lipids, forming adducts that can alter cellular functions.

  • Erythrocyte Membrane Studies : A study demonstrated that acrolein exposure affects erythrocyte membrane integrity by altering protein composition and increasing oxidative stress markers .
Biological Effect Observed Changes Reference
Erythrocyte MembraneIncreased oxidative stress and protein adducts
Mitochondrial FunctionDisruption in signaling pathways

Environmental Monitoring

3. Air Quality Assessment

Acrolein is a common pollutant found in cigarette smoke and vehicle emissions. Its detection is crucial for assessing air quality and potential health risks.

  • Analytical Techniques : The use of solid sorbent sampling followed by analysis with TD-GC/MS has been developed for efficient acrolein detection in ambient air .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with acrolein, making it particularly useful for detecting this aldehyde in complex mixtures. Its stability and ease of detection make it a valuable tool in both research and industrial applications .

Biological Activity

Acrolein 2,4-dinitrophenylhydrazone (Acrolein-DNPH) is a derivative of acrolein, a highly reactive α,β-unsaturated aldehyde known for its significant biological activity and toxicity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with Acrolein-DNPH.

  • Molecular Formula : C₉H₈N₄O₄
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 888-54-0

Acrolein-DNPH is synthesized through the reaction of acrolein with 2,4-dinitrophenylhydrazine, which forms a hydrazone. This compound is often used in analytical chemistry for the detection of carbonyl compounds due to its ability to form stable derivatives.

  • Oxidative Stress Induction : Acrolein generates reactive oxygen species (ROS), leading to oxidative stress in various cell types. This stress can result in cellular damage and apoptosis. Studies have shown that acrolein exposure leads to increased protein carbonylation and mitochondrial dysfunction in human hepatocytes, indicating a direct link between acrolein and oxidative damage .
  • Cell Death Pathways :
    • Apoptosis : Acrolein has been shown to induce apoptotic pathways characterized by DNA fragmentation and phosphatidylserine exposure on the cell surface. In yeast models deficient in superoxide dismutase (SOD1), acrolein exposure led to significant cell death through apoptotic mechanisms .
    • Endoplasmic Reticulum Stress : Acrolein exposure triggers ER stress responses, activating pathways that lead to cell death without the protective adaptive responses typically associated with ER stress .
  • Inflammatory Response : Acrolein can enhance neutrophil-mediated inflammation by increasing the production of matrix metalloproteinases (MMPs), which degrade collagen and contribute to tissue remodeling during inflammatory responses .

Toxicological Effects

Acrolein's toxicity has been extensively studied in both animal models and human epidemiological studies:

  • Respiratory Effects : Acute inhalation of acrolein leads to respiratory irritation, bronchoconstriction, and increased mucus secretion. Studies indicate that concentrations as low as 0.7 mg/m³ can induce significant irritant effects in various animal species .
  • Carcinogenic Potential : While acrolein has shown some potential for carcinogenicity in animal studies, evidence remains inconclusive regarding its effects on human health. Epidemiological studies have suggested associations between occupational exposure to acrolein and certain cancers; however, results have not been statistically significant due to confounding factors .

Case Studies

  • Yeast Model Study : Research using Saccharomyces cerevisiae demonstrated that acrolein induced oxidative stress leading to cell death through both necrotic and apoptotic pathways. The study highlighted the role of SOD1 deficiency in increasing sensitivity to acrolein-induced toxicity .
  • Human Hepatocyte Study : In vitro studies on human liver cells revealed that acrolein exposure resulted in mitochondrial dysfunction and activation of pro-apoptotic signaling pathways. The study found that antioxidants such as N-acetyl cysteine could mitigate these effects, suggesting potential therapeutic avenues for acrolein toxicity .
  • Neutrophil Activation Study : A study assessing the impact of acrolein on peripheral blood neutrophils showed increased activity of collagen-degrading enzymes following treatment with acrolein, implicating it in chronic inflammatory processes .

Summary of Findings

Biological ActivityMechanismEvidence
Oxidative StressIncreases ROS productionCell death via apoptosis in yeast models
ApoptosisDNA fragmentation; mitochondrial dysfunctionHuman hepatocyte studies
InflammationEnhanced neutrophil activity; MMP productionNeutrophil activation studies
Respiratory IrritationBronchoconstriction; mucus secretionAnimal inhalation studies
Carcinogenic PotentialInconclusive evidence from epidemiological studiesOccupational exposure studies

Properties

CAS No.

888-54-0

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline

InChI

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5-

InChI Key

JJPZHGIYUVFTGG-YHYXMXQVSA-N

SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

888-54-0

Pictograms

Irritant

Synonyms

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone;  2-Propenal (2,4-Dinitrophenyl)hydrazone;  Acrolein (2,4-Dinitrophenyl)hydrazone;  NSC 20692; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?

A: this compound is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize this compound to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.

Q2: How is this compound used in the analysis of cyclophosphamide metabolism?

A: In the study by Cox et al. [], this compound was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed this compound, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.

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